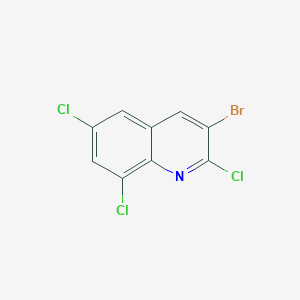
3-Bromo-2,6,8-trichloroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,6,8-trichloroquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6,8-trichloroquinoline typically involves halogenation reactions. One common method is the bromination of 2,6,8-trichloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under light . The reaction conditions must be carefully controlled to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The choice of reagents and solvents, as well as reaction parameters such as temperature and time, are optimized for efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,6,8-trichloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki–Miyaura coupling reactions.
Major Products Formed:
Substituted Quinoline Derivatives: Formed through substitution reactions.
Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
3-Bromo-2,6,8-trichloroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including antimalarial and anticancer drugs.
Biological Studies: The compound’s biological activity is studied for its potential as an enzyme inhibitor and antimicrobial agent.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6,8-trichloroquinoline involves its interaction with specific molecular targets. The halogen atoms enhance its ability to bind to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
3,5,6,7,8-Pentachloroquinoline: Another halogenated quinoline with multiple chlorine atoms.
2-Methyl-4,6,7-trichloroquinoline: A methyl-substituted trichloroquinoline.
Uniqueness: The combination of these halogens in the quinoline ring system provides distinct chemical and biological properties compared to other halogenated quinolines .
Properties
Molecular Formula |
C9H3BrCl3N |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-bromo-2,6,8-trichloroquinoline |
InChI |
InChI=1S/C9H3BrCl3N/c10-6-2-4-1-5(11)3-7(12)8(4)14-9(6)13/h1-3H |
InChI Key |
BZSZZLPLHDSUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=NC2=C(C=C1Cl)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


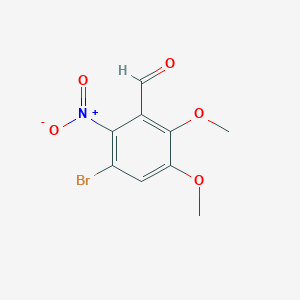
![(S)-1-Azaspiro[4.4]nonan-6-one](/img/structure/B12992425.png)
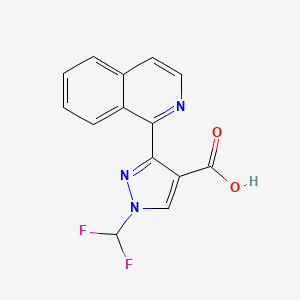
![Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12992443.png)
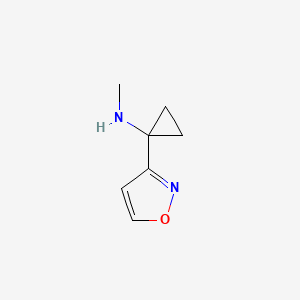
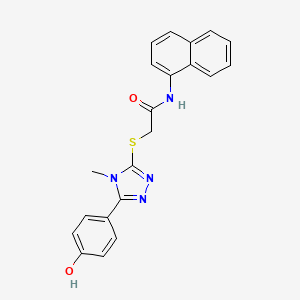

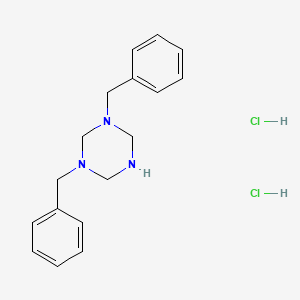
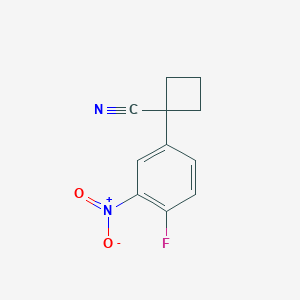
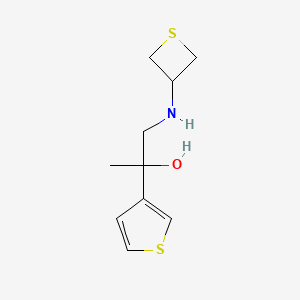
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid](/img/structure/B12992494.png)
![(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B12992502.png)
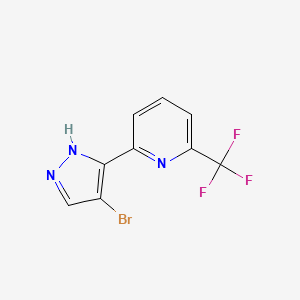
![4-(6,8-Dibromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B12992512.png)
